molecular formula C17H21N3O3S B2515134 (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide CAS No. 2111875-37-5

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide

Cat. No. B2515134
CAS RN: 2111875-37-5
M. Wt: 347.43
InChI Key: NIUAWEHIPFPAFK-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide, also known as MIOX, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide exerts its therapeutic effects by inhibiting the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide reduces the production of guanine nucleotides, which are essential for DNA and RNA synthesis, and thereby inhibits cell proliferation.
Biochemical and Physiological Effects:
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide is its specificity for IMPDH, which makes it a valuable tool for studying the role of IMPDH in various biological processes. However, one of the major limitations of (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide, including the development of more potent and selective inhibitors of IMPDH, the investigation of the role of IMPDH in various biological processes, and the development of (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide-based therapies for cancer, inflammation, and neurological disorders.
In conclusion, (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for IMPDH makes it a valuable tool for studying the role of IMPDH in various biological processes, and its biochemical and physiological effects make it a promising candidate for the development of (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide-based therapies.

Synthesis Methods

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide can be synthesized through a multistep process involving the reaction of 3-methylimidazole with 2-bromoethanol, followed by the reaction of the resulting compound with 4-chlorobutanal. The final step involves the reaction of the resulting compound with 2-phenylacryloyl chloride to yield (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide.

Scientific Research Applications

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

(E)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13-18-12-16(20)17-11-15(7-9-23-17)19-24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10,12-13,15,17,19H,7,9,11H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUAWEHIPFPAFK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C2CC(CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide

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